molecular formula C27H33ClO8 B610412 Ralaniten acetate CAS No. 1637573-04-6

Ralaniten acetate

カタログ番号: B610412
CAS番号: 1637573-04-6
分子量: 521.0 g/mol
InChIキー: HGHVYYKTOXUQNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ララニテン酢酸塩は、ビスフェノールAを原料とする一連の化学反応によって合成されます。 合成経路には、中間体の形成が含まれ、その後、アセチル化されてララニテン酢酸塩が生成されます 。温度、圧力、触媒などの特定の反応条件は、最終生成物の高収率と高純度を確保するために最適化されています。

工業生産方法

ララニテン酢酸塩の工業生産には、自動反応器を使用した大規模化学合成と厳しい品質管理措置が含まれます。 このプロセスは、コスト効率が高く、スケーラブルであるように設計されており、臨床使用のための高品質なララニテン酢酸塩の一貫した生産を保証します .

化学反応の分析

Metabolic Activation and Hydrolysis

Ralaniten acetate undergoes rapid enzymatic hydrolysis in vivo to release the active compound ralaniten (EPI-002). This reaction occurs via esterase-mediated cleavage of the acetate group (Figure 1A) .

Key reaction:

Ralaniten acetateEsterasesRalaniten EPI 002 +Acetic acid\text{this compound}\xrightarrow{\text{Esterases}}\text{Ralaniten EPI 002 }+\text{Acetic acid}

Glucuronidation by UGT2B Enzymes

Ralaniten is extensively metabolized via glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT2B) isoforms. This conjugation occurs at the secondary alcohol group on the C20 position of ralaniten, forming the glucuronide metabolite M15 (Figure 6A) .

Table 1: Glucuronidation Profile of Ralaniten

ParameterRalaniten (EPI-002)EPI-045 (Analog)
Primary siteC20 secondary alcoholC20 secondary alcohol
UGT2B affinityHighLow
Glucuronide yield (in vitro)6-fold increase in resistant cells Minimal
Metabolic stabilityPoor (high clearance)Improved
  • Key findings :

    • UGT2B17 and UGT2B15 are the predominant isoforms responsible for ralaniten glucuronidation .

    • Glucuronidation reduces ralaniten’s potency by 90% in resistant LNCaP-RAL R cells (IC₅₀: 1.42 μM vs. 0.92 μM in parental cells) .

    • β-Glucuronidase treatment restored ralaniten activity, confirming glucuronidation as a detoxification mechanism .

Oxidative Metabolism

In addition to glucuronidation, ralaniten undergoes oxidation, forming metabolite M19 (Figure 6D) . This pathway was identified as dominant in human hepatocytes and plasma samples from clinical trials.

Table 2: Major Metabolic Pathways of Ralaniten

MetabolitePathwayEnzyme InvolvedClinical Relevance
M15GlucuronidationUGT2B17/UGT2B15Reduced potency, rapid clearance
M19OxidationCYP3A4 (presumed)Secondary clearance route

Clinical Pharmacokinetics and Metabolite Detection

Phase I trial data (NCT02606123) revealed key pharmacokinetic challenges:

Table 3: Pharmacokinetic Data from Phase I Trial

ParameterValue (3600 mg/day dose)
Plasma half-life (t₁/₂)<2 hours
CₘₐₓSubtherapeutic
Major metabolitesM15 (glucuronide), M19 (oxidized)
Clearance mechanismHepatic (UGT2B-mediated)
  • Key observations :

    • Despite high doses (3600 mg/day), plasma levels of ralaniten remained subtherapeutic due to rapid glucuronidation .

    • LC–MS/MS analysis of patient plasma confirmed M15 and M19 as dominant metabolites .

Structural Modifications to Reduce Glucuronidation

Efforts to improve ralaniten’s metabolic stability led to analogs like EPI-7170 and EPI-045:

Table 4: Comparison with Next-Generation Analogs

CompoundModificationGlucuronidation SusceptibilityPotency (IC₅₀)
RalanitenC20 secondary alcoholHigh0.92 μM
EPI-045Hydrophobic C1 substitutionLow0.87 μM
EPI-7170Optimized side chainModerate0.09 μM
  • Mechanistic insight :

    • EPI-045’s higher hydrophobicity (ClogP=4.71C\log P=4.71 vs. 2.80 for ralaniten) reduces UGT2B binding .

    • Structural NMR confirmed glucuronidation occurs at C20, not the primary alcohol on C1 .

Implications for Drug Design

  • UGT2B inhibition : Co-administration with UGT2B inhibitors (e.g., probenecid) could enhance ralaniten’s bioavailability .

  • Prodrug optimization : this compound’s rapid hydrolysis necessitates prodrugs with slower release kinetics .

  • Analog development : EPI-7170’s 10-fold higher potency than ralaniten highlights the value of hydrophobic modifications .

科学的研究の応用

類似化合物との比較

生物活性

Ralaniten acetate, also known as EPI-506, is a novel compound designed to inhibit the androgen receptor (AR) transcriptional activity, particularly targeting the N-terminal domain (NTD) of the receptor. This section delves into its biological activity, pharmacokinetics, clinical trials, and potential mechanisms of resistance.

This compound functions by binding to the NTD of the androgen receptor, which is crucial for its transcriptional activity. This binding inhibits the receptor's ability to mediate gene expression related to prostate cancer progression. Notably, ralaniten has shown efficacy against both full-length AR and its splice variants, which are often implicated in resistance to conventional therapies like enzalutamide and abiraterone .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been a subject of investigation due to its impact on therapeutic efficacy. Clinical trials indicated that while ralaniten was well tolerated at doses up to 3600 mg/day, it exhibited poor pharmacokinetic properties, leading to a high pill burden for patients . The primary metabolic pathway identified for ralaniten is glucuronidation via UDP-glucuronosyltransferase (UGT2B) enzymes, which significantly reduces its potency . This metabolic process may contribute to the development of resistance in prostate cancer cells.

Phase I Trials

This compound was evaluated in a Phase I clinical trial involving patients with castration-resistant prostate cancer (CRPC) who had previously failed treatment with enzalutamide or abiraterone. The trial demonstrated some efficacy, with patients exhibiting prostate-specific antigen (PSA) responses and stable disease . However, due to the aforementioned pharmacokinetic challenges, the trial did not progress to Phase II.

Efficacy in Resistant Models

Research has indicated that ralaniten can sensitize enzalutamide-resistant prostate cancer cells. In xenograft models, ralaniten administration led to significant tumor burden reduction compared to controls. For instance, a daily oral dose of 22.4 mg/kg body weight reduced tumor volume significantly in LNCaP xenografts expressing full-length AR . Additionally, combining ralaniten with ionizing radiation enhanced antitumor activity by inducing DNA damage accumulation in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various contexts:

  • Resistance Mechanisms : Long-term exposure of prostate cancer cells to ralaniten resulted in increased expression of UGT2B enzymes, correlating with decreased drug sensitivity. This suggests that resistance may arise through metabolic adaptation .
  • Combination Therapies : The combination of ralaniten with other agents such as Pin1 inhibitors has been shown to improve cell cycle arrest and enhance overall antitumor efficacy against CRPC models .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Study ReferenceKey FindingsNotes
Ralaniten binds AR NTD; inhibits transcriptional activityWell tolerated but poor pharmacokinetics
Sensitizes resistant CRPC; reduces tumor burden in xenograftsEffective against both full-length AR and AR-Vs
Combination with Pin1 inhibitors improves efficacyPromotes cell cycle arrest and enhances DNA damage
Glucuronidation identified as major metabolic pathwayContributes to loss of potency over time

特性

CAS番号

1637573-04-6

分子式

C27H33ClO8

分子量

521.0 g/mol

IUPAC名

[2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate

InChI

InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3

InChIキー

HGHVYYKTOXUQNT-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C

異性体SMILES

CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C

正規SMILES

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ralaniten acetate

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a solution of (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol (500 mg, 1.27 mmol) in anhydrous pyridine (6.0 mL) were successively added acetic anhydride (605 μL, 6.35 mmol) and a catalytic amount of DMAP. After 14 h, the reaction mixture was quenched with an aqueous solution of sodium chloride and stirred for 15 min, and the resulting mixture was extracted twice with dichloromethane. The organic phases were combined, dried over anhydrous magnesium sulfate, and filtered. Solvents were evaporated, and the resulting crude material was purified by silica gel flash chromatography (eluent: 2% methanol in dichloromethane) to provide the title compound (621 mg, 94%) as a sticky solid.
Name
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
605 μL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
title compound
Yield
94%

Synthesis routes and methods II

Procedure details

Acetic Anhydride (4.3 g, 41.7 mmol) was added to a solution of (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol (2.8 g, 6.95 mmol) and DMAP (30 mg, 0.25 mmol) in anhydrous pyridine (24 mL) in a water bath. The resulting solution was stirred overnight. The pyridine was removed under reduced pressure and the residue was diluted with ethyl acetate (50 mL), washed subsequently with water (2×40 mL), then cold aqueous 1M HCl (40 mL), saturated NaHCO3 (40 mL) and water (40 mL). The organic layer was dried over Mg2SO4, filtered and concentrated to give light yellow oil. The crude product was purified by column chromatography (eluent: 5% ethyl acetate in hexane to 20% ethyl acetate in hexane) to afford the title compound (3.30 g, 91.5% yield) as a colorless viscous oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
91.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralaniten acetate
Reactant of Route 2
Reactant of Route 2
Ralaniten acetate
Reactant of Route 3
Reactant of Route 3
Ralaniten acetate
Reactant of Route 4
Reactant of Route 4
Ralaniten acetate
Reactant of Route 5
Reactant of Route 5
Ralaniten acetate
Reactant of Route 6
Reactant of Route 6
Ralaniten acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。